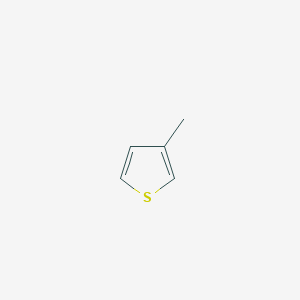

3-Methylthiophene

Overview

Description

4'-O-Demethyl Griseofulvin (4-DMG) is a derivative of the antifungal natural product griseofulvin, first isolated from Penicillium species. Griseofulvin is a spirocyclic compound containing a benzofuranone moiety linked to a cyclohexenone ring, with key functional groups at the 4' and 7 positions . The demethylation at the 4'-methoxy group distinguishes 4-DMG from the parent compound, altering its physicochemical properties and biological interactions. This modification has been linked to enhanced binding affinity with eukaryotic microtubules and cytokeratin proteins (K8 and K18), which may explain its distinct pharmacological and toxicological profiles .

4-DMG is primarily studied in the context of antifungal activity and metabolic pathways. Recent work highlights its role as a metabolite of griseofulvin, contributing to hepatotoxicity in rodents and humans through interactions with intermediate filament proteins . Additionally, synthetic routes to 4-DMG and related derivatives have been optimized to explore structure-activity relationships (SAR) against phytopathogenic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiophene can be synthesized through several methods. One common method involves the sulfidation of 2-methylsuccinate. Another method is the vapor-phase dehydrogenation of suitable precursors. The Paal-Knorr synthesis is also a notable method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods: In industrial settings, this compound is typically produced through the vapor-phase dehydrogenation of precursors. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce dehydrogenation, resulting in the formation of this compound .

Chemical Reactions Analysis

Directed Lithiation and Electrophilic Substitution

3-MT undergoes highly regioselective lithiation at the 5-position using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , enabling controlled functionalization. This selectivity arises from the directing effect of the methyl group at the 3-position, which deactivates adjacent positions. Subsequent reactions with electrophiles yield 2,4-disubstituted thiophenes in high yields .

Key Findings:

-

Electrophile Scope and Yields

Electrophile Product Yield (%) Iodine 5-Iodo-3-methylthiophene 92 Carbon Dioxide 5-Carboxy-3-methylthiophene 85 Dimethyl Disulfide 5-Methylthio-3-methylthiophene 88 -

Mechanism : LiTMP deprotonates the 5-position exclusively due to steric and electronic effects, forming a stabilized lithio-intermediate. This strategy bypasses traditional Friedel-Crafts limitations, enabling access to derivatives impractical via electrophilic substitution .

Catalytic Hydrodesulfurization (HDS)

3-MT reacts over Ni-promoted MoS₂ (NiMoS) catalysts in HDS processes to remove sulfur. The reaction proceeds via direct desulfurization (DDS) , cleaving C–S bonds to form pentenes , which further hydrogenate to isopentane .

Catalyst Performance Comparison:

| Catalyst Type | Surface Area (m²/g) | Ni Promotion (%) | 3-MT Activity (mol/g·h) | Benzothiophene Activity (mol/g·h) |

|---|---|---|---|---|

| NiMoS-M | 45 | 18 | 2.1 | 3.8 |

| NiMoS-NG | 78 | 32 | 4.5 | 4.6 |

-

Key Observations :

Chlorination Reactions

Chlorination of 3-MT shows competing side-chain and ring chlorination pathways, depending on conditions:

-

Side-chain chlorination with PCl₃ under sunlight yields monochloro derivatives, but ring chlorination dominates due to aromatic stabilization .

-

Regioselectivity : Chlorine preferentially substitutes at the 4- and 5-positions (relative to the methyl group), consistent with electrophilic substitution patterns .

Polymerization and Copolymerization

3-MT serves as a monomer for conducting polymers , enabling tailored electronic properties:

-

Homopolymerization : Forms poly(this compound) with moderate conductivity (~10⁻² S/cm).

-

Copolymerization : Blending with 3-alkylthiophenes (e.g., 3-hexylthiophene) enhances solubility and conductivity (up to 10² S/cm) .

Reaction with Organometallic Reagents

Scientific Research Applications

Sensor Technology

Electrochemical Sensors:

Recent studies have highlighted the use of 3-Methylthiophene in developing electrochemical sensors, particularly for detecting phenolic compounds. A notable case involves a this compound-modified boron-doped diamond (BDD) electrode, which exhibited enhanced conductivity and sensitivity for detecting gallic acid in tea samples. The sensor demonstrated a limit of detection (LOD) of 0.76 mg/L, significantly outperforming unmodified BDD electrodes .

| Sensor Type | Material | Application | LOD (mg/L) |

|---|---|---|---|

| Electrochemical Sensor | BDD/P3MT | Gallic Acid Detection | 0.76 |

Energy Storage

Battery Applications:

this compound derivatives have been investigated for use in energy storage devices. A study reported the development of a poly(this compound)/graphene composite cathode for aluminum-ion batteries, which showed improved electrochemical performance compared to traditional materials. This composite material benefits from the high conductivity and structural integrity provided by both components .

Environmental Monitoring

Detection of Pollutants:

The compound has also been utilized in environmental applications, particularly in monitoring pollutants. Research has demonstrated that 3-MT can be used to detect thiophenes on planetary surfaces, such as Mars, where it serves as a potential biosignature due to its stability and detection capabilities under extreme conditions .

Pharmaceutical Industry

Precursor for Drug Synthesis:

In the pharmaceutical sector, this compound serves as a precursor to various drugs, including thenyldiamine and the pesticide morantel. Its role in synthesizing these compounds underscores its importance in drug formulation and agricultural chemistry .

Conductive Polymers

Polymer Applications:

this compound is widely used in synthesizing conducting polymers like poly(this compound) (P3MT). These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors due to their electrical conductivity and stability .

| Polymer Type | Application | Properties |

|---|---|---|

| Poly(this compound) | Organic Electronics | High conductivity |

Mechanism of Action

The mechanism of action of 3-Methylthiophene and its derivatives varies depending on their application. In biological systems, these compounds can interact with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit bacterial growth by targeting bacterial enzymes, while others may exhibit anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Griseofulvin

Key structural derivatives of griseofulvin include:

- Griseofulvin (Parent Compound) : 7-chloro-4,6-dimethoxybenzofuran-3-one with a 4'-methoxy group.

- 4'-O-Demethyl Griseofulvin (4-DMG) : Lacks the 4'-methoxy group, enhancing hydrophobicity and keratin binding .

- 7-Dechlorogriseofulvin : Chlorine atom replaced with hydrogen at position 7, reducing antifungal potency .

- Dechloro-desmethyl-griseofulvin : Combines demethylation and dechlorination, produced in specific fungal cultures .

- 4'-Chloro-griseofulvin : Introduces chlorine at the 4' position, improving steric bulk and antifungal activity .

Antifungal Activity

Table 1: Antifungal Efficacy of Griseofulvin Derivatives

- 4-DMG exhibits superior activity against Colletotrichum gloeosporioides (IC₅₀ = 2.24 μg/mL) compared to griseofulvin, attributed to increased hydrophobic interactions with fungal cell targets .

- 4'-Allyl derivatives (e.g., compound 5m) show broad-spectrum efficacy, surpassing griseofulvin against Alternaria solani (IC₅₀ = 11.60 vs. 45.29 μg/mL) due to enhanced steric bulk and electronegativity .

- 7-Dechlorogriseofulvin demonstrates reduced activity, confirming the necessity of the 7-chloro group for binding to chitinous fungal cell walls .

Mechanism of Action

- Griseofulvin and 4-DMG : Both inhibit microtubule dynamics by binding to tubulin, disrupting mitotic spindle assembly. 4-DMG shows stronger binding to cytokeratin K18, correlating with hepatotoxicity in preclinical models .

- 4'-Chloro-griseofulvin : The electronegative chlorine atom enhances interactions with tubulin’s paclitaxel-binding site, stabilizing microtubules more effectively than griseofulvin .

Toxicity and Metabolic Effects

- 4-DMG : Metabolites of 4-DMG form stronger hydrophobic and hydrogen bonds with K8/K18 keratins, contributing to Mallory body formation and liver injury in mice and humans .

Table 2: Toxicity and Pharmacokinetic Profiles

| Compound | Hepatotoxicity (Rodents) | Cocarcinogenic Potential | Key Metabolic Pathway |

|---|---|---|---|

| Griseofulvin | Moderate | Yes (with methylcholanthrene) | CYP450-mediated demethylation |

| 4'-O-Demethyl Griseofulvin | High | Not studied | Direct keratin interaction |

| 4'-Chloro-griseofulvin | Low (predicted) | Not studied | Enhanced tubulin binding |

Biological Activity

3-Methylthiophene (3-MT) is a sulfur-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the biological properties of 3-MT, including its effects on enzyme activity, its role in sensor technology, and its interactions with biological molecules.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing a sulfur atom and a methyl group at the 3-position. Its chemical formula is , and it exhibits properties typical of thiophene derivatives, such as volatility and reactivity.

Enzyme Inhibition Studies

Recent research has focused on the inhibitory effects of 3-MT and its derivatives on various enzymes. A study evaluated the impact of 3-MT on nitric oxide synthase (NOS) activity, specifically examining its effect on rat brain nNOS and human iNOS. The results indicated that certain derivatives of 3-MT could stimulate iNOS activity while not affecting nNOS significantly. This suggests potential therapeutic applications in modulating nitric oxide production in various biological systems .

| Compound | Effect on iNOS | Effect on nNOS |

|---|---|---|

| This compound Derivative A | Stimulated | No effect |

| This compound Derivative B | Inhibitory | No effect |

Sensor Technology Applications

This compound has been utilized in the development of advanced electrochemical sensors. A notable application is the modification of boron-doped diamond (BDD) electrodes with poly(this compound) to enhance their sensitivity for detecting phenolic compounds such as gallic acid in tea samples. The modified electrodes exhibited improved electrochemical properties, allowing for rapid and sensitive detection with a limit of detection as low as 11 mg/L .

Case Study: Gallic Acid Detection

- Electrode Modification : BDD/P3MT

- Detection Method : Square wave voltammetry

- Limit of Detection : 11 mg/L

- Sample Types : Green tea, black tea, rooibos tea

Interaction with Biological Molecules

Research has also explored the interactions between this compound-based polymers and DNA. A study on poly(this compound) showed that it forms strong interactions with DNA, which could have implications for drug delivery systems or biosensing technologies . Molecular docking simulations indicated that these interactions might enhance the stability of drug-DNA complexes, potentially improving therapeutic efficacy.

Toxicological Aspects

While much attention has been paid to the beneficial aspects of 3-MT, it is crucial to consider its toxicological profile. Studies have indicated that certain concentrations may exhibit cytotoxic effects in vitro, necessitating further investigation into safe usage levels in various applications .

Q & A

Basic Research Questions

Q. How can researchers optimize electrochemical polymerization conditions to synthesize poly(3-methylthiophene) with high conductivity?

- Methodological Answer : Adjusting the electrochemical potential (e.g., 0.95–1.2 V vs. Ag/Ag⁺), substrate choice (e.g., PVDF-coated ITO glass for anisotropic alignment), and electrolyte composition (e.g., chloroform–acetonitrile mixtures) significantly impacts polymer growth and conductivity. Cyclic voltammetry (CV) with iterative potential sweeps and in situ monitoring of peak currents can guide optimization . Post-synthesis characterization via XPS (to confirm dedoping) and RAIRS (to assess chain alignment) is critical .

Q. What thermodynamic properties of this compound are essential for modeling its phase behavior in high-temperature reactions?

- Methodological Answer : Key properties include heat capacity (empirical equations for liquid and vapor phases), entropy (52.18 cal·deg⁻¹·mole⁻¹ at 298.16 K), and second virial coefficients. These parameters, derived from calorimetric and spectroscopic data, enable predictions of vapor-liquid equilibria and reaction energetics. For example, phase equilibria studies with hydrocarbons (e.g., cyclohexane) require binary interaction parameters from experimental datasets .

Q. Which analytical techniques are most effective for quantifying this compound derivatives in biological matrices?

- Methodological Answer : Solid-phase microextraction (SPME) using poly(this compound)-based sorbents achieves high recovery rates (e.g., 0.9996 correlation coefficient for linezolid in plasma). Post-extraction, cluster analysis (Ward’s method, Euclidean distances) and HPLC with gradient elution (e.g., methanol–water) enhance specificity and reproducibility .

Advanced Research Questions

Q. How does anisotropic conductivity in poly(this compound) films correlate with molecular alignment during electropolymerization?

- Methodological Answer : Epitaxial growth on oriented PVDF substrates induces π-π stacking perpendicular to the polymer chains, yielding conductivity anisotropy (59.3 S·cm⁻¹ perpendicular vs. 1.2 S·cm⁻¹ parallel). Structural validation via electron diffraction and RAIRS is required to confirm alignment. Adjusting polymerization sweep rates (e.g., 40 mV·s⁻¹) and substrate crystallinity can modulate anisotropy .

Q. What factors determine the binding mode of methylthiophene isomers in organometallic complexes, and how do steric effects influence catalytic activity?

- Methodological Answer : this compound adopts μ-η²:η² binding in Pd complexes, while 2-methylthiophene shifts to μ-η²:η¹(S) due to steric clashes with substituents. Computational modeling (DFT) and crystallographic analysis (XRD) reveal steric and electronic influences. Catalytic activity in alkylation or oxidation reactions depends on ligand accessibility, which can be tuned via substituent positioning .

Q. How can contradictions in adsorption efficiency data for this compound on zeolite catalysts be resolved?

- Methodological Answer : Discrepancies arise from varying zeolite frameworks (e.g., FAU vs. CeY) and competitive adsorption with aromatics (e.g., benzene). Controlled studies using fixed-bed reactors, coupled with in situ FTIR or XAS, can isolate adsorption mechanisms (e.g., π-complexation vs. acid-base interactions). Kinetic modeling (e.g., Langmuir-Hinshelwood) further clarifies site-specific interactions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting conductivity values for poly(this compound) films?

- Methodological Answer : Variations arise from doping levels (e.g., PF₆⁻ vs. NBu₄⁺ counterions), substrate-induced crystallinity, and measurement techniques (e.g., four-probe vs. two-probe methods). Standardizing dedoping protocols (e.g., electrochemical reduction) and using RAIRS to confirm chain order can mitigate discrepancies .

Q. Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

Properties

IUPAC Name |

3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-92-7 | |

| Record name | Poly(3-methylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060666 | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

115.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

22.2 [mmHg] | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-44-4 | |

| Record name | 3-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiotolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOTOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK9ID0X5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.